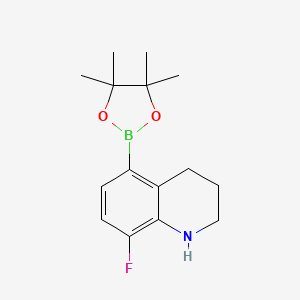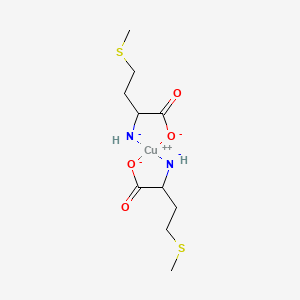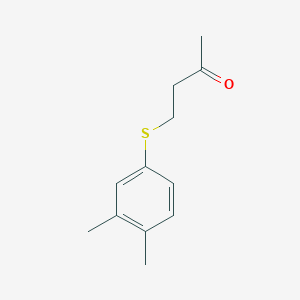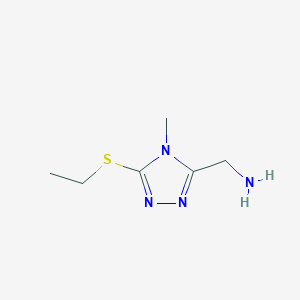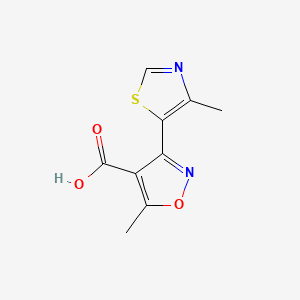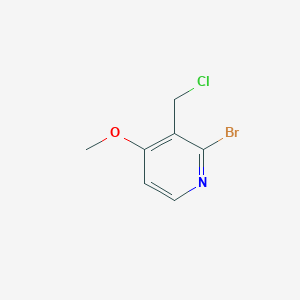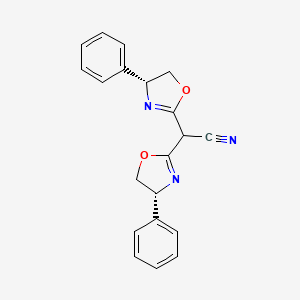![molecular formula C23H30O2 B13647846 4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl, featuring a decyloxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-carbaldehyde with decanol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The aldehyde group in 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to potential biological activity. The decyloxy group contributes to the compound’s hydrophobicity, affecting its interactions with biological membranes and other hydrophobic molecules .
Comparison with Similar Compounds
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its nitrile or alcohol counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H30O2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-decoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17,19H,2-9,18H2,1H3 |
InChI Key |
PXFSZXVETNSESD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


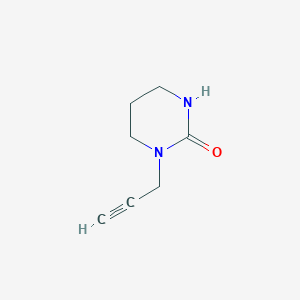


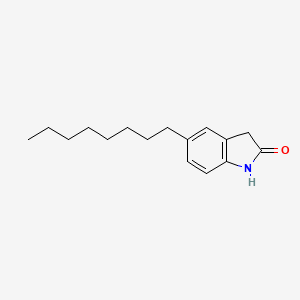
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
